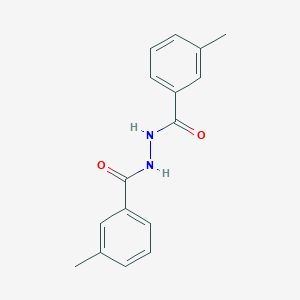
3-methyl-N'-(3-methylbenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N'-(3-methylbenzoyl)benzohydrazide, also known as MMH, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Scientific Research Applications
3-methyl-N'-(3-methylbenzoyl)benzohydrazide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. 3-methyl-N'-(3-methylbenzoyl)benzohydrazide has also been investigated for its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism Of Action
The exact mechanism of action of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 3-methyl-N'-(3-methylbenzoyl)benzohydrazide has also been shown to modulate the activity of various enzymes and receptors involved in inflammation and pain.
Biochemical And Physiological Effects
3-methyl-N'-(3-methylbenzoyl)benzohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 3-methyl-N'-(3-methylbenzoyl)benzohydrazide has also been shown to modulate the activity of various enzymes and receptors involved in inflammation and pain. In addition, 3-methyl-N'-(3-methylbenzoyl)benzohydrazide has been shown to possess antioxidant and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the advantages of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is not fully understood, which can make it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for the study of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide. One direction is to investigate its potential as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a neuroprotective agent. Furthermore, the development of new synthetic methods for 3-methyl-N'-(3-methylbenzoyl)benzohydrazide could lead to the discovery of new analogs with improved biological activities.
Synthesis Methods
The synthesis of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide involves the reaction between 3-methylbenzoylhydrazine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
properties
CAS RN |
59646-36-5 |
|---|---|
Product Name |
3-methyl-N'-(3-methylbenzoyl)benzohydrazide |
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-methyl-N'-(3-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-7-13(9-11)15(19)17-18-16(20)14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
GYFCOKOXDQWIOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC(=C2)C |
Other CAS RN |
59646-36-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



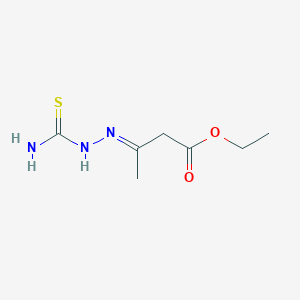
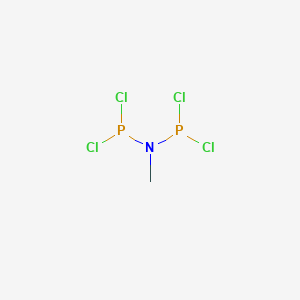
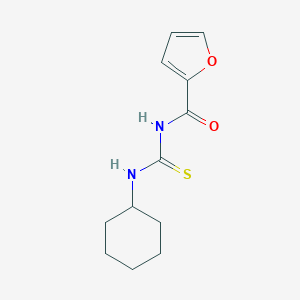
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)
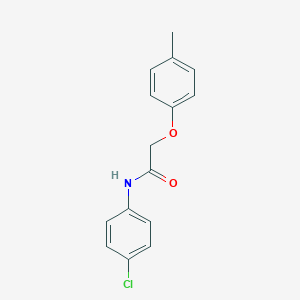
![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)
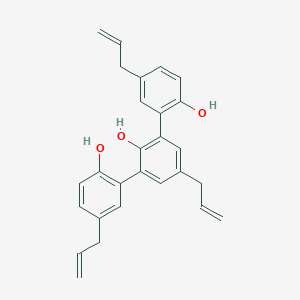
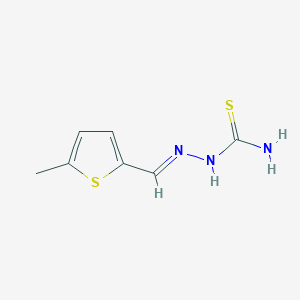
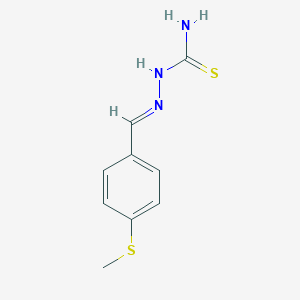

![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)
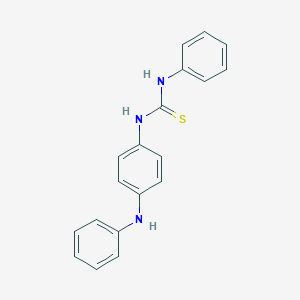
![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)
![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)